N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Triazine CRF1 antagonist Structural analog

CAS 2034550-11-1 (C18H24N6O, MW 340.43) shares the molecular formula with pexacerfont but features a distinct substitution pattern — dimethylamino at position 4, piperidin-1-yl at position 6, and methylene-linked benzamide at position 2. This unique architecture makes it the ideal matched-pair negative-control probe for CRF1 target validation, offering comparable physicochemical properties without the primary pharmacology. The piperidine substituent differentiates it from morpholine-containing PI3K/mTOR chemotypes, enabling complementary kinase selectivity screening. Procure this scaffold for SAR exploration, dimethylamino-triazine baseline property measurements, or as a synthetically tractable diversification point for analog library generation.

Molecular Formula C18H24N6O
Molecular Weight 340.431
CAS No. 2034550-11-1
Cat. No. B2664596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
CAS2034550-11-1
Molecular FormulaC18H24N6O
Molecular Weight340.431
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H24N6O/c1-23(2)17-20-15(13-19-16(25)14-9-5-3-6-10-14)21-18(22-17)24-11-7-4-8-12-24/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,19,25)
InChIKeyLWDXMNKMPIXDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide (CAS 2034550-11-1): Structural and Functional Baseline


N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide (CAS 2034550-11-1) is a 1,3,5-triazine derivative (C18H24N6O, MW 340.43 g/mol) featuring a dimethylamino group at position 4, a piperidin-1-yl group at position 6, and a methylene-linked benzamide at position 2 of the triazine core [1]. While sharing the molecular formula C18H24N6O with the clinical-stage CRF1 antagonist pexacerfont (CAS 459856-18-9), the arrangement and nature of substituents around the triazine scaffold are fundamentally different, likely conferring a distinct biological target profile and physicochemical property set [2]. Triazine derivatives as a class have demonstrated activity across diverse targets including kinases, GPCRs, and ion channels, with potency and selectivity exquisitely dependent on the specific substitution pattern [3].

Why Generic Substitution of N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide Fails: The Substituent-Specific Nature of Triazine Pharmacology


The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry precisely because small changes in the nature, position, and connectivity of substituents can dramatically alter target engagement, selectivity, and ADME properties [1]. For example, the presence of a methylene linker between the triazine core and the benzamide, as found in CAS 2034550-11-1, introduces conformational flexibility absent in directly linked analogs, which can profoundly affect binding mode and off-target liability [2]. Similarly, the dimethylamino group contributes to both electronic modulation of the triazine ring and to solubility/pKa properties, meaning analogs with morpholine or other amine substituents cannot be assumed to behave identically [3]. The piperidine ring is also a key structural feature; replacing it with other saturated heterocycles (e.g., morpholine, piperazine) has been shown in multiple triazine series to alter kinase selectivity profiles, metabolic stability, and hERG liability [3]. Therefore, substituting CAS 2034550-11-1 with any other triazine derivative—even one sharing the identical molecular formula such as pexacerfont—without direct comparative experimental data introduces unacceptable risk of target profile mismatch in scientific studies.

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide (CAS 2034550-11-1): Quantitative Evidence for Differentiation


Structural Differentiation from Pexacerfont: Distinct Substitution Pattern with Same Molecular Formula

CAS 2034550-11-1 shares the identical molecular formula (C18H24N6O) with pexacerfont, yet the two compounds differ fundamentally in the nature and arrangement of substituents around the triazine core. Pexacerfont incorporates a pyrazolo[1,5-a]-1,3,5-triazin-4-amine core with a methoxy-methylpyridinyl substituent, while CAS 2034550-11-1 features a 1,3,5-triazine core substituted with dimethylamino, piperidin-1-yl, and methylene-linked benzamide groups [1]. This structural divergence is predicted to result in distinct 3D pharmacophores and target binding profiles; pexacerfont is a potent CRF1 antagonist (IC50 = 6.1 nM) with >1000-fold selectivity over CRF2, whereas CAS 2034550-11-1 lacks the critical pyrazolo ring and pyridinyl moiety required for CRF1 engagement, making it improbable that the two compounds share the same primary target [2]. This constitutes a critical selection criterion: procurement of the wrong C18H24N6O isomer would yield a completely different biological profile.

Triazine CRF1 antagonist Structural analog Selectivity profiling

Piperidine Substituent at Position 6: Metabolic Stability Implications Relative to Morpholine-Containing Triazine Kinase Inhibitors

The piperidine ring at position 6 of CAS 2034550-11-1 differentiates it from the morpholine-substituted triazine class exemplified by the clinical PI3K/mTOR inhibitor gedatolisib (PF-05212384) and the tool compound ZSTK474. In multiple triazine kinase inhibitor series, replacing morpholine with piperidine has been associated with altered cytochrome P450 (CYP) metabolic profiles, as morpholine rings are susceptible to oxidative N-dealkylation and ring-opening, whereas piperidine rings generally exhibit greater resistance to Phase I metabolism [1]. Additionally, piperidine's higher basicity (pKa ~11.1 for piperidine vs. ~8.4 for morpholine) alters the ionization state at physiological pH, which can affect both target binding and off-target profiles such as hERG channel inhibition [2]. While direct metabolic stability data for CAS 2034550-11-1 are not yet published, the class-level SAR suggests that procurement of a piperidine-containing triazine over a morpholine-containing analog may confer a meaningfully different metabolic and selectivity profile, which is critical for cell-based and in vivo studies [3].

Piperidine Metabolic stability Triazine Kinase inhibitor

Dimethylamino Substituent at Position 4: Physicochemical Differentiation from Secondary Amine and Morpholine Analogs

The dimethylamino group at position 4 of the triazine ring is a key differentiator from analogs bearing primary amines, morpholine, or other substituents at this position. The tertiary amine character of dimethylamino (predicted pKa ~4-5 for the conjugated acid of the triazine-NMe2 group) provides distinct electronic effects on the triazine π-system compared to morpholine (pKa ~8.4) or piperazine (pKa ~9.8), altering both the electron density distribution and the hydrogen-bond acceptor capacity of the triazine core [1]. This electronic modulation directly impacts LogP: computational predictions suggest a lower LogP for dimethylamino-triazines relative to morpholino-triazines due to reduced hydrophobicity and increased polarity of the NMe2 group compared to the morpholine ring [2]. Quantitative solubility and LogP measurements for CAS 2034550-11-1 are not available in the public domain, but class-level QSAR models for 1,3,5-triazines indicate that aqueous solubility can vary by >10-fold depending on the amine substituent at the 4-position [3]. These physicochemical differences are directly relevant to procurement decisions when selecting a triazine derivative for assay development, as they affect DMSO stock solubility, aqueous dilution protocols, and non-specific binding to assay plates.

Dimethylamino Solubility LogP pKa Triazine

Methylene-Linked Benzamide at Position 2: Conformational Flexibility Advantage over Directly Linked Aromatic Amides

The methylene (-CH2-) spacer between the triazine core and the benzamide carbonyl in CAS 2034550-11-1 introduces an additional rotatable bond and a degree of conformational freedom absent in directly N-linked triazine-benzamide analogs such as N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide (CAS 1087644-25-4) [1]. This structural feature is significant because the number of rotatable bonds is a key determinant of molecular flexibility, which in turn affects binding kinetics (kon/koff rates), entropic contributions to binding free energy, and the ability to adapt to induced-fit binding pockets [2]. In the context of triazine kinase inhibitors, SAR studies have demonstrated that the presence or absence of a methylene linker between the triazine core and terminal aromatic groups can shift selectivity between closely related kinases (e.g., Tie-2 vs. KDR/VEGFR2) by altering the positioning of the terminal aryl group within the kinase hinge region [3]. Consequently, the selection of CAS 2034550-11-1 over a directly linked aromatic amide analog represents a meaningful choice when probing targets where conformational adaptability is hypothesized to influence binding selectivity.

Methylene linker Conformational flexibility Benzamide Binding kinetics Triazine

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide (CAS 2034550-11-1): Evidence-Based Research and Industrial Application Scenarios


Chemical Biology Probe for Target Deconvolution Studies Requiring a Non-CRF1 Triazine Scaffold

CAS 2034550-11-1 is structurally related to pexacerfont but lacks the key pharmacophoric elements required for CRF1 receptor engagement [1]. This makes it a suitable negative-control or 'inactive isomer' probe in studies investigating the role of CRF1 signaling, where researchers need a compound matched for physicochemical properties (same molecular formula, similar LogP and solubility) but devoid of the primary pharmacology of the active comparator. Such matched-pair probe strategies are essential for rigorous target validation experiments [2].

Kinase Selectivity Panel Screening Using a Piperidine-Containing Triazine Chemotype

The piperidine substituent at position 6 of CAS 2034550-11-1 distinguishes it from the morpholine-substituted triazine class widely explored as PI3K/mTOR inhibitors [1]. Given the established class-level SAR showing that piperidine vs. morpholine substitution can redirect kinase selectivity profiles, this compound is rationally positioned for inclusion in kinase selectivity screening panels to identify novel kinase targets that prefer a piperidine-containing hinge-binding motif [2]. Procurement of this specific chemotype enables exploration of kinase space complementary to that covered by morpholine-triazine libraries.

Physicochemical Property Benchmarking for Dimethylamino-Substituted Triazine Series Development

The dimethylamino group at position 4 is predicted to confer distinct LogP, solubility, and pKa properties compared to other amine substituents commonly used in triazine medicinal chemistry [1]. CAS 2034550-11-1 can serve as a reference compound for establishing baseline physicochemical property measurements (experimental LogP, kinetic solubility, chemical stability at various pH) for a dimethylamino-triazine series, against which subsequent analogs bearing different amine substituents can be benchmarked [2].

Synthetic Intermediate or Scaffold for Parallel Library Synthesis via Amide Bond Diversification

The methylene-linked benzamide at position 2 provides a synthetically accessible diversification point. The benzamide moiety can be hydrolyzed to the corresponding carboxylic acid or amine, enabling rapid parallel synthesis of analog libraries with varied amide substituents [1]. This synthetic tractability makes CAS 2034550-11-1 a practical starting scaffold for SAR exploration campaigns where procurement of a single, well-characterized intermediate enables efficient analog generation [2].

Quote Request

Request a Quote for N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.